molecular formula C16H18N4O2 B8755042 7-Benzyl-3-butylxanthine CAS No. 200487-22-5

7-Benzyl-3-butylxanthine

Cat. No. B8755042
CAS RN: 200487-22-5
M. Wt: 298.34 g/mol
InChI Key: PPGCOAABDKNNMU-UHFFFAOYSA-N
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Description

7-Benzyl-3-butylxanthine is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Benzyl-3-butylxanthine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Benzyl-3-butylxanthine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

200487-22-5

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

7-benzyl-3-butylpurine-2,6-dione

InChI

InChI=1S/C16H18N4O2/c1-2-3-9-20-14-13(15(21)18-16(20)22)19(11-17-14)10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H,18,21,22)

InChI Key

PPGCOAABDKNNMU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10 g (0.25 mol) of sodium hydroxide dissolved in 100 ml of water were added to a suspension of 52 g (0.25 mol) of 3-butylxanthine in 300 ml of methanol and the reaction mixture was stirred at 70° C. for one hour, then treated dropwise at the same temperature with 42.8 g (0.25 mol) of benzyl bromide and kept between 70° and 80° C. for 5 hours. 1.0 g (0.025 mol) of sodium hydroxide and 4.28 g (0.025 mol) of benzyl bromide were then added. After a further 2 hours, the mixture was cooled, diluted with 1500 ml of water and filtered cold on a suction filter, the product was washed with water on the suction filter and dissolved in 1000 ml of 1 N sodium hydroxide solution, and the solution was filtered and slowly brought to pH 3 with stirring using concentrated hydrochloric acid. The crystallizate was filtered off from the solution, washed with water until chloride-free and dried under reduced pressure.
Quantity
10 g
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reactant
Reaction Step One
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100 mL
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solvent
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52 g
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reactant
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300 mL
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solvent
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42.8 g
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reactant
Reaction Step Three
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1 g
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reactant
Reaction Step Four
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4.28 g
Type
reactant
Reaction Step Four
Name
Quantity
1500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

7-benzyl-3,7-dihydro-1H-purine-2,6-dione (17.14 g, 70.8 mmol) [Synthetic Communications, 20 (16), 2459-2467, 1990] and potassium carbonate (11.43 g, 82.8 mmol) were suspended in DMF (400 mL) at 40° C. After stirring for thirty minutes, butyl iodide (8.76 mL, 77.0 mmol) was added, and the mixture was stirred at 40° C. overnight. 50% Aqueous acetic acid (60 mL) was added, and the solution was concentrated under reduced pressure. The residue was suspended in water (500 mL), and the products were extracted into chloroform. The organics were collected, concentrated, and product was isolated using flash chromatography eluting with 1% methanol in dichloromethane to provide the product (9.49 g, 45%); 1H NMR (400 MHz; CDCl3) δ: 0.95 (3H, t), 1.34-1.41 (2H, m), 1.70-1.78 (2H, m), 4.05 (2H, t), 5.46 (2H, s), 7.31-7.40 (5H, m), 7.56 (1H, s), 8.21 (1H, br.s); m/z 299[MH+].
Quantity
17.14 g
Type
reactant
Reaction Step One
Quantity
11.43 g
Type
reactant
Reaction Step Two
Quantity
8.76 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Yield
45%

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